molecular formula C19H12Cl3N3O B2396296 5-[5,6-dichloro-1-(2-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone CAS No. 338774-04-2

5-[5,6-dichloro-1-(2-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone

Cat. No. B2396296
CAS RN: 338774-04-2
M. Wt: 404.68
InChI Key: DDEFQVKSNJHGLW-UHFFFAOYSA-N
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Description

The compound “5-[5,6-dichloro-1-(2-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone” is a benzimidazole derivative . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .

Scientific Research Applications

Photophysical Properties of Transition Metal Complexes

The photophysical properties of transition metal complexes, including those of the 5,6-dimethyl-2-(pyridin-2-yl)-1-(pyridin-2-ylmethyl)-1H-benzimidazole ligand, are of significant interest. One study by Destefano & Geiger (2017) explored a luminescent bis(pyridyl)-substituted benzimidazole platinum(II) complex, highlighting its luminescent properties in the solid state at room temperature. This research contributes to understanding the interaction mechanisms and photophysical behaviors of such complexes.

Synthesis of N-heterocyclic Biscarbene and Its Silver(I) Complex Derivative

Another study focused on the synthesis of a new multidentate N-heterocyclic biscarbene, which involves a compound similar to the one . Caballero et al. (2001) reported the synthesis and the formation of the silver(I) complex derivative of this biscarbene, as detailed in their publication here. Such studies contribute to the development of new complex molecules with potential applications in various fields, including materials science and catalysis.

Inotropic Activity of Imidazo[1,2-a]pyridine Derivatives

Research conducted by Yamanaka et al. (1991) into 1,2-dihydro-5-imidazo[1,2-a]pyridinyl-2(1H)-pyridonones, closely related to the specified compound, revealed their potential as positive inotropic agents. The study, which can be found here, found that these compounds were potent inhibitors of phosphodiesterase III and showed promise for the treatment of congestive heart failure. This showcases the potential therapeutic applications of such compounds in cardiology.

Characterization and Optical Properties of Novel Derivatives

A study by Ge et al. (2014) on the synthesis and characterization of novel derivatives related to the compound showed interesting fluorescence spectral characteristics. The research, accessible here, highlights the potential applications of these compounds in the development of new materials with specific optical properties.

Future Directions

Benzimidazole derivatives, including “5-[5,6-dichloro-1-(2-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone”, have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the future research directions could involve exploring these properties further and developing new therapeutic applications.

Mechanism of Action

Target of Action

The primary target of this compound is currently unknown. The compound belongs to the benzimidazole class, which is known to have a wide range of biological activities . Benzimidazoles are known to bind with high affinity to multiple receptors, which could potentially be the targets of this compound .

Mode of Action

Benzimidazole derivatives are known to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The compound’s interaction with its targets could lead to changes in cellular processes, resulting in these effects.

Biochemical Pathways

Benzimidazole derivatives are known to interact with various biochemical pathways due to their broad-spectrum biological activities . The compound could potentially affect pathways related to inflammation, viral replication, cancer progression, and other processes.

Pharmacokinetics

Benzimidazole derivatives are generally well-absorbed and distributed throughout the body . The metabolism and excretion of this compound would likely depend on its specific chemical structure and the presence of functional groups that can be metabolized by the body’s enzymatic systems.

Result of Action

Given the wide range of biological activities exhibited by benzimidazole derivatives, the compound could potentially have effects at the molecular and cellular level, such as inhibiting enzyme activity, disrupting cellular processes, or inducing cell death .

properties

IUPAC Name

5-[5,6-dichloro-1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl3N3O/c20-13-4-2-1-3-12(13)10-25-17-8-15(22)14(21)7-16(17)24-19(25)11-5-6-18(26)23-9-11/h1-9H,10H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDEFQVKSNJHGLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC(=C(C=C3N=C2C4=CNC(=O)C=C4)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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